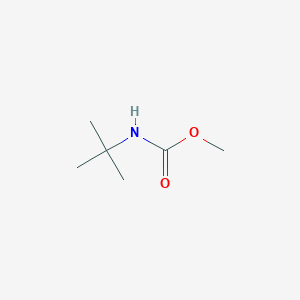

Carbamic acid, (1,1-dimethylethyl)-, methyl ester

Description

BenchChem offers high-quality Carbamic acid, (1,1-dimethylethyl)-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, (1,1-dimethylethyl)-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-tert-butylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)7-5(8)9-4/h1-4H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCAQUUDOCPMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Carbamic Acid (1,1-Dimethylethyl)- Methyl Ester: A Technical Guide to Synthesis and Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of controlling amine reactivity during complex multi-step organic syntheses. Carbamic acid (1,1-dimethylethyl)- methyl ester —universally referred to as N-Boc-methylamine or tert-butyl methylcarbamate —is a foundational bifunctional building block designed to solve this exact problem[1]. By masking the highly nucleophilic methylamine with a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group, chemists can perform highly selective transformations without the risk of over-alkylation or unwanted oxidation[2]. This guide explores the physicochemical properties, synthesis protocols, and mechanistic causality behind the use of N-Boc-methylamine, highlighted by its critical role in the development of advanced active pharmaceutical ingredients (APIs) like the ALK/ROS1 inhibitor Lorlatinib[3].

Physicochemical Profiling

Understanding the physical properties of N-Boc-methylamine is critical for predicting its behavior in various solvent systems and its partitioning during liquid-liquid extractions.

| Property | Value | Causality / Significance |

| Chemical Name | Carbamic acid, (1,1-dimethylethyl)- methyl ester | IUPAC nomenclature |

| Common Synonyms | N-Boc-methylamine, tert-Butyl methylcarbamate | Standard laboratory vernacular[1] |

| CAS Registry Number | 16066-84-5 | Unique identifier[4] |

| Molecular Formula | C₆H₁₃NO₂ | Defines molecular composition[4] |

| Molecular Weight | 131.17 g/mol | Used for stoichiometric calculations[4] |

| Physical State | Clear oil / low-melting solid | Dictates handling (often requires gentle warming to liquefy)[5] |

| Boiling Point | ~176.6 °C (Predicted) | High BP due to carbamate hydrogen bonding[1] |

| Density | ~0.937 g/cm³ | Floats on aqueous layers during extraction[1] |

| pKa (Carbamate N-H) | ~13.04 (Predicted) | Allows selective deprotonation by strong bases (e.g., NaH)[1] |

The Mechanistic Causality of Boc Protection

Why do we protect methylamine? Free methylamine is a highly reactive, unhindered primary amine. If subjected directly to an alkylating agent, it will rapidly undergo sequential Sₙ2 reactions, leading to a complex, inseparable mixture of secondary, tertiary, and quaternary ammonium salts.

The introduction of the Boc group achieves two critical objectives:

-

Steric Shielding: The bulky tert-butyl group physically blocks incoming electrophiles.

-

Electronic Deactivation: The carbonyl oxygen withdraws electron density from the nitrogen lone pair via resonance, drastically reducing its nucleophilicity[2].

However, the remaining N-H proton becomes relatively acidic (pKa ~13.04)[1]. This is a deliberate design choice: it allows the chemist to selectively deprotonate the nitrogen using a strong base, generating a highly controlled, potent nucleophile exactly when needed for targeted coupling.

Experimental Methodology: Synthesis of N-Boc-Methylamine

The following protocol outlines the synthesis of N-Boc-methylamine. Every step is designed as a self-validating system to ensure high yield and purity.

Step 1: Amine Preparation & Cooling

-

Action: Dissolve methylamine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Add Triethylamine (Et₃N, 1.2 eq) and cool the system to 0 °C in an ice bath.

-

Causality: Methylamine is a gas at room temperature. Using its hydrochloride salt ensures accurate weighing. Et₃N liberates the free amine in situ. Cooling to 0 °C is mandatory because the subsequent acylation is highly exothermic; thermal control prevents runaway kinetics and suppresses the formation of urea byproducts.

Step 2: Electrophilic Acylation

-

Action: Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Causality: The slow addition maintains thermal control. A slight excess of Boc₂O ensures complete consumption of the amine.

Step 3: Self-Validating Quench & Partitioning

-

Action: Quench the reaction with a 5% aqueous citric acid solution. Separate the phases.

-

Causality: The mild acid protonates any unreacted methylamine and Et₃N, forcing them into the aqueous phase as water-soluble salts. The highly lipophilic Boc-protected product remains entirely in the organic phase. This liquid-liquid extraction inherently guarantees a high degree of primary purification.

Step 4: Isolation & Verification

-

Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Monitor via TLC (stain with KMnO₄, as the product lacks a UV chromophore).

Advanced Applications in Drug Development: The Lorlatinib Case Study

N-Boc-methylamine is not just a theoretical reagent; it is a critical intermediate in the synthesis of advanced therapeutics. A premier example is the synthesis of Lorlatinib (PF-06463922) , a third-generation macrocyclic ALK/ROS1 inhibitor developed by Pfizer for the treatment of non-small cell lung cancer (NSCLC)[3][6].

During the construction of Lorlatinib's macrocyclic framework, an N-methyl group must be precisely installed onto a brominated intermediate.

-

The Chemical Logic: The reaction is driven by treating N-Boc-methylamine with Sodium Hydride (NaH) in a solvent mixture of THF and DMF[3]. NaH quantitatively deprotonates the carbamate (pKa ~13). The addition of DMF, a polar aprotic solvent, solvates the sodium cation, leaving a "naked," highly reactive nitrogen anion that efficiently displaces the bromide via an Sₙ2 mechanism[3].

Figure 1: Synthetic workflow utilizing N-Boc-methylamine in API development.

Deprotection Protocol: Regenerating the Free Amine

Once the N-Boc-methylamine moiety is successfully installed and the molecular framework is constructed, the Boc group must be removed to reveal the active secondary amine[3].

Mechanistic Causality of Acidolysis: The Boc group is orthogonal to many other protecting groups because it is highly susceptible to acidic cleavage but stable to bases and catalytic hydrogenation[2]. When treated with an acid, the carbamate carbonyl is protonated. Because the tert-butyl group can form a highly stable tertiary carbocation, the C-O bond cleaves readily. This forms a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine[2].

Figure 2: Mechanistic pathway of acid-mediated Boc deprotection.

Self-Validating Deprotection Protocol:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio, or use 4M HCl in dioxane.

-

Self-Validation: Observe the reaction. The generation of isobutylene and carbon dioxide gases drives the reaction to completion via Le Chatelier's principle. The physical cessation of bubbling serves as a visual, self-validating indicator that the deprotection is complete.

-

Concentrate under vacuum to yield the amine as a TFA or HCl salt, ready for final formulation or subsequent coupling[3].

References

-

[4] ChemBK. "Methylamine, N-BOC protected - Reference Information." Available at:[Link]

-

[5] Chemdad. "TERT-BUTYL-N-METHYLCARBAMATE Preparation Products." Available at: [Link]

-

[3] Gajdosik, Z. "Lorlatinib. ALK/ROS1 inhibitor, Treatment of non-small cell lung cancer." Drugs of the Future, 2016, 41(12). Available at:[Link]

-

[6] Johnson, T. W., et al. "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK)..." Journal of Medicinal Chemistry, 2014, 57(11). Available at:[Link]

Sources

Physicochemical Properties of Methyl N-tert-butylcarbamate

Technical Guide & Whitepaper

Executive Summary

Methyl N-tert-butylcarbamate (CAS: 27701-01-5) is a specific organic carbamate ester characterized by the attachment of a tert-butyl group to the nitrogen atom and a methyl group to the oxygen of the carbamate linkage.[1] While frequently confused with its structural isomer tert-butyl N-methylcarbamate (Boc-N-methylamine), this compound exhibits distinct physicochemical behavior and synthetic utility.

This guide provides a rigorous technical analysis of Methyl N-tert-butylcarbamate, focusing on its spectroscopic signature, synthesis protocols, and application as a stable structural motif in drug design, particularly in prodrug strategies and peptidomimetic synthesis.

Chemical Identity & Critical Disambiguation

In drug development, precision in nomenclature is paramount. A common error involves confusing the target compound with its "Boc" counterpart.

| Feature | Methyl N-tert-butylcarbamate (Target) | tert-Butyl N-methylcarbamate (Isomer) |

| CAS Number | 27701-01-5 | 16066-84-5 |

| Structure | MeO-C(=O)-NH-tBu | tBuO-C(=O)-NH-Me |

| IUPAC Name | Methyl tert-butylcarbamate | tert-Butyl methylcarbamate |

| Role | Carbamate linker / Prodrug motif | Boc-protected methylamine |

| Stability | High acid stability (requires strong hydrolysis) | Acid labile (Boc group removal) |

Structural Visualization

The following diagram contrasts the connectivity of the two isomers to prevent synthetic missteps.

Caption: Structural divergence between the target methyl ester (left) and the Boc-protected amine (right).

Physicochemical Profile

3.1 Key Constants

| Property | Value | Notes |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| Physical State | Colorless Oil | At Standard Ambient Temp/Pressure |

| Density | ~0.91 g/cm³ | Predicted value based on structure |

| Boiling Point | ~170–175 °C | Predicted at 760 mmHg |

| Solubility | Soluble | DCM, Methanol, Ethyl Acetate, DMSO |

| LogP | ~1.3 | Lipophilic, suitable for CNS penetration |

3.2 Solubility & Stability

-

Lipophilicity: With a LogP > 1, the tert-butyl group provides significant steric bulk and lipophilicity, enhancing membrane permeability compared to linear alkyl carbamates.

-

Hydrolytic Stability: Unlike Boc-protected amines which cleave easily in TFA/HCl, Methyl N-tert-butylcarbamate is significantly more robust. The methyl ester linkage requires forcing conditions (e.g., strong base at reflux or concentrated acid with heat) to hydrolyze, making it a stable motif for in vivo applications where premature cleavage is undesirable.

Spectroscopic Characterization

Accurate identification of Methyl N-tert-butylcarbamate relies on distinguishing the methyl ester singlet from the tert-butyl singlet.

4.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃):

-

δ 4.60 (br s, 1H): N-H proton. Broadening indicates exchangeable proton and quadrupole relaxation from nitrogen.

-

δ 3.62 (s, 3H): O-Methyl protons (–OCH₃). Distinct sharp singlet characteristic of methyl esters.

-

δ 1.32 (s, 9H): tert-Butyl protons (–C(CH₃)₃). Strong singlet integrating to 9 protons.

-

-

Interpretation: The key diagnostic is the chemical shift of the methyl group. In the Boc isomer (tert-butyl N-methylcarbamate), the N-Methyl group appears as a doublet (coupled to NH) or broad singlet around δ 2.8–2.9 ppm , whereas the O-Methyl in the target compound appears downfield at δ 3.62 ppm due to oxygen electronegativity.

4.2 Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion: [M+H]⁺ = 132.18 m/z.

-

Fragmentation: Loss of the tert-butyl group (M-57) is a common fragmentation pathway in carbamates, often yielding a cation at m/z ~74.

Synthesis & Experimental Protocols

5.1 Synthetic Pathway

The most efficient synthesis involves the acylation of tert-butylamine with methyl chloroformate under basic conditions.

Caption: Acylation of tert-butylamine to form the target carbamate.

5.2 Detailed Protocol: Synthesis of Methyl N-tert-butylcarbamate

Objective: Preparation of 10 mmol scale batch.

Reagents:

-

tert-Butylamine (1.0 equiv)[2]

-

Methyl chloroformate (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar. Purge with nitrogen/argon.

-

Solvation: Add tert-butylamine (731 mg, 10 mmol) and Et₃N (1.67 mL, 12 mmol) to DCM (20 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Dropwise add methyl chloroformate (0.85 mL, 11 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin; starting amine will disappear).

-

Workup: Quench with water (10 mL). Transfer to a separatory funnel.

-

Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine/Et₃N.

-

Wash with sat. NaHCO₃ (10 mL) and Brine (10 mL).

-

-

Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a colorless oil of high purity. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Validation:

-

Expect a colorless oil .

-

Verify ¹H NMR for the characteristic O-Me singlet at δ 3.62.

Applications in Drug Development

6.1 Prodrug Design (The "Trimethyl Lock" Concept)

Methyl N-tert-butylcarbamate derivatives are utilized in prodrug strategies to improve oral bioavailability. The carbamate linkage masks polar amine groups, increasing lipophilicity (LogP).

-

Mechanism: The bulky tert-butyl group can be tuned to retard enzymatic hydrolysis, extending the half-life of the drug in plasma compared to simple methyl or ethyl carbamates.

6.2 Structural Motif in Kinase Inhibitors

The tert-butyl carbamate moiety serves as a hydrophobic anchor in the ATP-binding pockets of various kinases.

-

Case Study: In the development of inhibitors for Anaplastic Lymphoma Kinase (ALK) , the carbamate group participates in hydrogen bonding with the hinge region backbone, while the tert-butyl group fills hydrophobic pockets (Gatekeeper residues), enhancing potency and selectivity.

6.3 Peptidomimetics

In peptide synthesis, this moiety acts as a N-capping group . Unlike the Boc group, which is removed during synthesis, the Methyl N-tert-butylcarbamate cap is permanent, preventing N-terminal degradation by exopeptidases in peptide therapeutics.

Safety & Handling (SDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place. Unlike Boc-anhydride, it does not require refrigeration for stability, but inert atmosphere storage is recommended to prevent moisture absorption.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Synthesis & Characterization: Zhdankin, V. V., et al. "(Tosylimino)phenyl-λ3-iodane as a Reagent for the Synthesis of Methyl Carbamates." Journal of Organic Chemistry. Accessed via .

-

Prodrug Applications: Tichenor, M. S., et al. "Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs." Journal of the American Chemical Society. Available at .

-

General Carbamate Properties: "Methyl N-tert-butylcarbamate Compound Summary." PubChem. National Library of Medicine.[3] Available at .

-

Kinase Inhibitor Design: "Benzimidazole Inhibitors of the Sodium Channel." Google Patents.[4] Patent US20170260130A1. Available at .

Sources

- 1. lookchem.com [lookchem.com]

- 2. US7098337B2 - 1,2,3,4,9,9a-hexahydro-2,4a,5-triaza-fluorene and 1,2,3,4-tetrahydro-2,4a,5-triaza-fluorene derivatives - Google Patents [patents.google.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. US7737279B2 - 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

CAS number 16066-84-5 Carbamic acid (1,1-dimethylethyl)- methyl ester

An In-Depth Technical Guide to tert-Butyl N-methylcarbamate (CAS: 16066-84-5): Synthesis, Reactivity, and Applications in Modern Drug Development

Executive Summary

Carbamic acid, (1,1-dimethylethyl)methyl-, methyl ester, more commonly known as tert-butyl N-methylcarbamate or N-Boc-methylamine, is a cornerstone reagent in modern organic synthesis and medicinal chemistry. With the CAS number 16066-84-5, this compound represents the tert-butoxycarbonyl (Boc) protected form of methylamine, one of the simplest and most fundamental primary amines. Its significance lies not merely in its structure, but in its function: it provides a robust and reliable method for introducing a methylamino group into complex molecular architectures while preventing its high nucleophilicity and basicity from interfering with other synthetic steps.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a Senior Application Scientist's perspective on the causality behind its synthesis, the strategic rationale for its application, and the critical considerations for its safe handling. We will explore its synthesis, its pivotal role as a protecting group, its application in the synthesis of targeted cancer therapeutics, and its emerging use as a masked N-methyl precursor, thereby offering a comprehensive view of its utility in the pharmaceutical sciences.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is critical for its effective and safe implementation in any synthetic workflow.

Physicochemical Data

The key quantitative data for tert-butyl N-methylcarbamate are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 16066-84-5 | [1][2][3] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Appearance | Clear Oil or Solid | [1][4] |

| Boiling Point | 176.6 ± 8.0 °C (Predicted) | [4][5][6] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [4][5][6] |

| Solubility | Dichloromethane (DCM), Methanol | [4][5] |

| Storage | Sealed in dry, Room Temperature | [4][5][7] |

Hazard and Safety Information

tert-Butyl N-methylcarbamate is classified as an acute oral toxin and requires careful handling.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 3, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed. |

| Skin Irritation 2 | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation 2 | GHS07 | Warning | H319: Causes serious eye irritation. |

| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation. |

Data compiled from multiple sources.[1][2][5][8]

Handling Precautions: Due to its toxicity, handling should occur in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (inspected prior to use), and tightly fitting safety goggles, is mandatory.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of accidental ingestion, seek immediate medical attention and show the safety data sheet to the attending physician.[6]

Synthesis and Purification: A Protocol with Mechanistic Insight

The Gold Standard: N-Boc Protection of Methylamine

The most reliable and widely adopted synthesis of tert-butyl N-methylcarbamate involves the reaction of methylamine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O.[4][5] This method is favored for several reasons:

-

Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups elsewhere in a molecule.

-

High Yield & Purity: The reaction is typically high-yielding and clean. In many cases, the product is of sufficient purity for subsequent steps without chromatographic purification.[4][5]

-

Simple Workup: The primary byproduct, tert-butanol, and any unreacted starting materials are easily removed.

The causality behind this choice lies in the electrophilicity of the (Boc)₂O carbonyl carbons and the nucleophilicity of methylamine. The amine attacks one of the carbonyls, leading to a tetrahedral intermediate that collapses, releasing the desired product, carbon dioxide, and tert-butanol.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

-

Reaction Setup: To a solution of methylamine (1.0 equivalent, e.g., as a solution in THF or water) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent).

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., ethyl acetate/petroleum ether 1:2), until the starting methylamine is consumed.[4][5]

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. If an aqueous solution of methylamine was used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification (If Necessary): If TLC indicates the presence of significant impurities, the crude product can be purified via silica gel column chromatography. Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:4).[4][5]

-

Characterization: The final product should be characterized by IR and ¹H NMR spectroscopy to confirm its identity and purity.[4]

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of tert-butyl N-methylcarbamate.

Chemical Reactivity and Strategic Applications in Synthesis

The utility of tert-butyl N-methylcarbamate stems directly from the predictable reactivity of the Boc protecting group.

The Boc Group: Stability and Deprotection

The Boc group is prized for its stability under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions. This robustness allows chemists to perform extensive modifications on other parts of a molecule without risking premature deprotection of the methylamine.

The true power of the Boc group is its facile removal under strongly acidic conditions. The standard protocol involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism is driven by the formation of the highly stable tert-butyl cation.

Visualization: Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection of a Boc-protected methylamine.

Case Study: An Intermediate in Cancer Therapy Development

The practical importance of tert-butyl N-methylcarbamate is highlighted by its use as a key substituent in the synthesis of PF-06463922, a potent macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[4][5] ALK and ROS1 are critical oncogenic drivers in several cancers, including non-small cell lung cancer. In the multi-step synthesis of this complex drug molecule, N-Boc-methylamine serves as the protected precursor to a crucial methylamino group in the final structure. Its use allows synthetic chemists to build the intricate macrocycle without interference from the basic and nucleophilic secondary amine, which is only revealed in a later, strategic deprotection step. This application is a clear validation of its role in facilitating the development of next-generation therapeutics.

Advanced Application: The Boc Group as a Masked N-Methyl Precursor

Recent advancements have expanded the synthetic utility of the Boc group beyond protection/deprotection. A novel magnesium-catalyzed reduction can transform N-Boc protected amines directly into N-methyl amines.[11] This reaction employs a magnesium catalyst (e.g., MgBu₂) and a reducing agent like HBpin, offering a sustainable alternative to traditional methylation methods that use hazardous reagents such as methyl iodide.[11]

This innovative method effectively reimagines the Boc group as a "masked methyl precursor." For drug development professionals, this provides a new strategic pathway: a Boc-protected amine can be carried through multiple synthetic steps and then, at a late stage, be converted directly to the corresponding N-methyl amine under mild conditions, bypassing the need for a separate deprotection and subsequent methylation sequence.[11] This can streamline synthetic routes, improve overall yield, and enhance the safety profile of a manufacturing process.

Conclusion

tert-Butyl N-methylcarbamate (CAS: 16066-84-5) is far more than a simple chemical. It is a strategic tool that enables complex molecular construction. Its predictable synthesis, robust stability, and facile, selective removal make it an indispensable reagent in the medicinal chemist's toolbox. From its foundational role in protecting the simple but reactive methylamine moiety to its application in synthesizing targeted anti-cancer agents and its emerging role as a latent N-methyl group, it continues to empower innovation. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for the efficient and successful development of the next generation of therapeutics.

References

-

tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem. (n.d.). National Institutes of Health. Retrieved March 5, 2026, from [Link]

-

tert-Butyl methylcarbamate | CAS#:16066-84-5 | Chemsrc. (2025, August 27). Retrieved March 5, 2026, from [Link]

-

tert-BUTYL-N-METHYLCARBAMATE | 16066-84-5 - INDOFINE Chemical Company, Inc. (n.d.). Retrieved March 5, 2026, from [Link]

-

The Crucial Role of N-Boc-N-methyl-2-oxopropylamine in Modern Pharmaceutical Synthesis. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 5, 2026, from [Link]

- Modrić, M., & Opačak-Bernardi, T. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 85-99.

- Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(4), 526-529.

-

Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved March 5, 2026, from [Link]

-

tert-Butyl-N-methylcarbamate - [B2974] - Synthonix. (n.d.). Retrieved March 5, 2026, from [Link]

-

Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209–3214. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl N-methylcarbamate | CAS 16066-84-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]

- 5. TERT-BUTYL-N-METHYLCARBAMATE | 16066-84-5 [chemicalbook.com]

- 6. tert-Butyl methylcarbamate | CAS#:16066-84-5 | Chemsrc [chemsrc.com]

- 7. 16066-84-5|tert-Butyl methylcarbamate|BLD Pharm [bldpharm.com]

- 8. tert-Butyl methylcarbamate | 16066-84-5 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. organic-chemistry.org [organic-chemistry.org]

Technical Guide: Solubility Profile & Characterization of Methyl N-tert-butylcarbamate

[1]

Executive Summary

Methyl N-tert-butylcarbamate (CAS 27701-01-5) is a specialized carbamate intermediate often utilized in organic synthesis as a stable amine derivative or a structural motif in peptidomimetic drug design.[1] Its solubility behavior is governed by the interplay between the lipophilic tert-butyl moiety and the polar carbamate linkage (–NH–COO–).[2]

This guide provides a predictive solubility profile based on Hansen Solubility Parameters (HSP) and structural analogs, alongside a rigorous experimental protocol for quantitative determination. Researchers should note the critical structural distinction between this compound and its common isomer, tert-butyl N-methylcarbamate (Boc-N-methylamine).

Chemical Identity & Structural Disambiguation

Before solvent selection, it is imperative to verify the chemical identity, as nomenclature confusion is common with carbamate isomers.

| Feature | Target Compound | Common Isomer (Caution) |

| Name | Methyl N-tert-butylcarbamate | tert-Butyl N-methylcarbamate |

| Structure | MeO–C(=O)–NH–tBu | tBuO–C(=O)–NH–Me |

| CAS | 27701-01-5 | 16066-84-5 |

| Role | Methyl ester of N-t-butylcarbamic acid | Boc-protected methylamine |

| Polarity | Moderate (Amide-like resonance) | Moderate (Boc group dominates) |

Structural Visualization

The following diagram illustrates the specific connectivity of the target compound compared to its isomer to prevent experimental error.

Figure 1: Structural connectivity comparison. The target compound (Left) possesses a methyl ester terminus, distinct from the Boc-protected isomer (Right).[3]

Solubility Profile

The solubility of Methyl N-tert-butylcarbamate is dictated by "like dissolves like" principles, specifically the balance between the hydrophobic tert-butyl "head" and the hydrogen-bonding carbamate "core."

Predicted Solubility Matrix

Based on the structural physicochemical properties (LogP ≈ 1.2–1.5, H-bond donor count = 1), the following solvent compatibility is established:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent interaction with the carbamate dipole; primary solvent for synthesis/extraction. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Strong dipole-dipole interactions; DMSO disrupts intermolecular H-bonding. |

| Alcohols | Methanol, Ethanol, Isopropanol | High (Free soluble) | Soluble due to H-bonding capability. Methanol is often used for synthesis (see Ref 1). |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good | Standard organic solubility; THF is ideal for reactions requiring inert atmosphere. |

| Aromatics | Toluene, Benzene | Moderate to Good | Soluble, though less efficient than chlorinated solvents. Useful for crystallization.[4] |

| Alkanes | Hexanes, Heptane, Pentane | Low / Temperature Dependent | Critical for Purification: Likely soluble at reflux but insoluble at RT/0°C. Ideal for recrystallization. |

| Aqueous | Water, PBS | Low / Insoluble | The lipophilic tert-butyl group prevents significant water solubility despite the polar carbamate. |

Thermodynamic Considerations

-

Recrystallization: The compound is expected to exhibit a steep solubility curve in aliphatic hydrocarbons (Hexanes/Heptane). Heating to 60°C typically dissolves the solid, while cooling to 0–4°C induces crystallization.

-

Partition Coefficient: With a predicted LogP > 1, the compound will partition preferentially into the organic phase (DCM or EtOAc) during aqueous workups.

Experimental Protocol: Quantitative Solubility Determination

Since precise quantitative data (e.g., "45 mg/mL") varies by temperature and purity, researchers must validate solubility empirically. The following Gravimetric Saturation Method is the gold standard for generating this data.

Workflow Diagram

Figure 2: Gravimetric Saturation Workflow. This self-validating loop ensures the solution reaches thermodynamic equilibrium before measurement.

Step-by-Step Methodology

-

Preparation: Place approx. 50 mg of Methyl N-tert-butylcarbamate into a tared 1.5 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Equilibration: Vortex for 1 hour or shake for 24 hours at 25°C.

-

Checkpoint: If the solution becomes clear, add more solid (10–20 mg) until a visible precipitate remains. This confirms saturation.

-

-

Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE filter (compatible with most organic solvents) into a pre-weighed vessel.

-

Drying: Evaporate the solvent under a stream of nitrogen or high vacuum until mass constancy is achieved.

-

Calculation:

Applications in Synthesis & Purification

Understanding the solubility profile allows for optimized downstream processing.[2]

Purification Strategy (Recrystallization)

-

Solvent System: Hexane (or Heptane) / Ethyl Acetate (10:1 mixture).

-

Procedure: Dissolve the crude carbamate in a minimum amount of hot Ethyl Acetate. Slowly add hot Hexane until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

-

Rationale: The non-polar tert-butyl group maintains solubility in hot alkanes, but the polar carbamate linkage drives precipitation upon cooling (Ref 2).

Reaction Solvent Selection

-

Acylation Reactions: Use DCM or THF with a base (e.g., Triethylamine). The high solubility ensures homogeneous kinetics.

-

Hydrogenation/Deprotection: Use Methanol . While methyl carbamates are generally stable, if hydrogenolysis is required for other parts of a complex molecule, methanol provides excellent solubility for Pd/C catalysts.

References

-

LookChem Database. (2023). CAS 27701-01-5 Entry & Synthesis Conditions. Retrieved from (Verified synthesis in Methanol).

- Organic Syntheses. (1968). General Procedures for Carbamate Purification. Coll. Vol. 5, p. 162.

-

BenchChem. (2025).[2] Solubility Technical Guide for Carbamate Linkers. Retrieved from (Methodology for gravimetric solubility determination).

thermodynamic stability of Carbamic acid (1,1-dimethylethyl)- methyl ester

The following technical guide provides an in-depth analysis of the thermodynamic and kinetic stability profile of Methyl N-tert-butylcarbamate (CAS: 27701-01-5). This document is structured to serve researchers and process chemists requiring rigorous data on the molecule's behavior under thermal and hydrolytic stress.

Technical Guide & Stability Assessment

Molecular Identity & Structural Thermochemistry

Methyl N-tert-butylcarbamate (Methyl (1,1-dimethylethyl)carbamate) represents a distinct class of carbamates where the steric bulk is located on the nitrogen atom rather than the oxygen, distinguishing it fundamentally from the acid-labile tert-butyloxycarbonyl (Boc) group.

| Property | Specification |

| IUPAC Name | Methyl N-(2-methylpropan-2-yl)carbamate |

| CAS Registry Number | 27701-01-5 |

| Molecular Formula | |

| Molecular Weight | 131.17 g/mol |

| SMILES | COC(=O)NC(C)(C)C |

| InChIKey | HBCAQUUDOCPMTB-UHFFFAOYSA-N |

| Physical State | Solid (low melting) or Liquid (supercooled) |

| Boiling Point | ~170–180°C (Predicted/Analogous) |

Structural Energy Landscape

Unlike Boc-protected amines (

Consequently, the thermodynamic driving force for decomposition shifts from carbocation formation (E1 mechanism) to thermal reversion (isocyanate formation).

Thermal Stability & Decomposition Kinetics

The primary thermodynamic instability of Methyl N-tert-butylcarbamate arises at elevated temperatures (

Mechanism of Thermal Decomposition

The decomposition proceeds via a concerted proton transfer mechanism (often visualized as a 4-membered transition state), distinct from the radical fragmentation seen in some esters.

Figure 1: The thermal decomposition pathway involves the transfer of the N-proton to the methoxy oxygen, followed by C-O bond cleavage.[1]

Experimental Evidence of Stability

Synthetically, this molecule is often produced via oxidative carbonylation of tert-butylamine at temperatures reaching 165°C (See Reference 1). The survival of the molecule at this temperature confirms a robust thermal stability window, significantly exceeding that of Boc-anhydride or Boc-carbamates, which often degrade rapidly above 100–120°C.

Hydrolytic Stability Profile

In aqueous environments, Methyl N-tert-butylcarbamate exhibits high kinetic stability due to the steric shielding of the carbonyl carbon by the bulky tert-butyl group on the nitrogen.

Acidic Hydrolysis

-

Comparison to Boc : The Boc group is cleaved by dilute TFA at room temperature via

/E1 pathways releasing isobutylene. -

Methyl N-tert-butylcarbamate : The

-t-butyl group does not stabilize a leaving group on the oxygen side. Acid hydrolysis requires protonation of the carbonyl oxygen followed by nucleophilic attack of water at the sterically hindered carbonyl carbon. -

Result : Resistant to dilute acids. Requires harsh conditions (e.g., 6M HCl, reflux) to hydrolyze to tert-butylamine,

, and methanol.

Basic Hydrolysis

Base-catalyzed hydrolysis (saponification) involves the attack of hydroxide on the carbonyl. The

Figure 2: Differential stability under acidic stress. The Methyl N-tBu variant resists the facile fragmentation seen in Boc groups.

Experimental Protocols for Stability Validation

For researchers utilizing this compound as a standard or intermediate, the following protocols ensure rigorous validation of its integrity.

Protocol 1: Thermal Stress Profiling (TGA/DSC)

Objective : Determine the onset temperature of decomposition (

-

Instrument : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Sample Preparation : Weigh 5–10 mg of Methyl N-tert-butylcarbamate into an aluminum pan (hermetically sealed for DSC to prevent evaporation; open for TGA).

-

Method :

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 300°C under

purge (50 mL/min).

-

-

Data Interpretation :

-

Melting Endotherm : Look for a sharp peak (likely < 100°C).

-

Decomposition : Observe TGA weight loss onset. A single step loss of ~100% indicates clean reversion to volatile isocyanate and methanol. If

, purity may be compromised by catalytic impurities.

-

Protocol 2: Hydrolytic Kinetics via HPLC

Objective : Quantify half-life (

-

Preparation : Prepare a 1 mM solution of the carbamate in Acetonitrile/Buffer (50:50).

-

Buffer A: pH 1.2 (0.1 N HCl).

-

Buffer B: pH 7.4 (Phosphate PBS).

-

Buffer C: pH 12 (0.01 N NaOH).

-

-

Incubation : Thermostat samples at 40°C and 60°C.

-

Analysis : Inject 10 µL into HPLC (C18 column, UV 210 nm) at

hours. -

Calculation : Plot

vs. time. The slope-

Expectation: Stable at pH 7.4 (

loss/24h). Slow degradation at pH 1.2/12 compared to non-hindered esters.

-

References

- Source: Process for the production of urethanes (DE102008006881A1).

- Source: Journal of Organic Chemistry, "Thermal Decomposition of Carbamates". (General mechanistic grounding for isocyanate reversion).

-

Compound Identification

Sources

Comprehensive Technical Guide on Methyl N-tert-butylcarbamate: Molecular Properties, Synthesis, and Analytical Profiling

As a Senior Application Scientist, understanding the precise physicochemical properties and the mechanistic pathways of your building blocks is paramount to successful drug development and organic synthesis. Methyl N-tert-butylcarbamate (often referred to as Methyl N-(1,1-dimethylethyl)carbamate) is a highly versatile aliphatic carbamate. While it shares structural similarities with the ubiquitous Boc (tert-butyloxycarbonyl) protecting group, its methyl ester moiety provides a unique steric and metabolic profile, making it a valuable intermediate in the synthesis of unsymmetrical ureas, complex APIs, and advanced materials.

This whitepaper provides an in-depth analysis of the molecular properties, field-proven synthesis methodologies, and analytical validation protocols for Methyl N-tert-butylcarbamate.

Core Physicochemical Properties

Before designing a synthetic workflow, it is critical to establish the baseline quantitative data of the target molecule. The table below summarizes the core physicochemical parameters of Methyl N-tert-butylcarbamate 1.

| Property | Value |

| Chemical Name | Methyl N-tert-butylcarbamate |

| Synonyms | Methyl N-(1,1-dimethylethyl)carbamate; Methyl tert-butylcarbamate |

| CAS Registry Number | 27701-01-5 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Appearance | Colorless oil to low-melting solid |

| Structural Motif | Aliphatic carbamate (N-tert-butyl, O-methyl) |

Mechanistic Synthesis Pathways

The synthesis of Methyl N-tert-butylcarbamate can be approached from several distinct strategic vectors, depending on the availability of precursors, safety constraints (e.g., avoiding phosgene), and scale.

Mechanistic synthesis pathways for Methyl N-tert-butylcarbamate.

Pathway A: Hypervalent Iodine-Mediated Hofmann Rearrangement

Traditional Hofmann rearrangements utilize harsh halogens (Br₂/Cl₂) and strong bases, which can degrade sensitive substrates. By employing (Tosylimino)phenyl-λ³-iodane (PhINTs) in methanol, the rearrangement of trimethylacetamide (pivalamide) proceeds under exceptionally mild conditions. The hypervalent iodine acts as an electrophilic oxidant, facilitating the migration of the tert-butyl group to the nitrogen atom to form a transient isocyanate, which is immediately trapped by methanol 2.

Pathway B: Oxidative Carbonylation of Amines (Green Chemistry)

For industrial scale-up, avoiding highly toxic phosgene gas is a primary safety and environmental objective. The oxidative carbonylation of tert-butylamine using carbon monoxide (CO), oxygen (O₂), and methanol in the presence of transition metal catalysts (such as Cobalt(II) Salen complexes) provides an atom-economical route. The catalyst facilitates the oxidative coupling of the amine and CO to form the carbamate framework directly 3.

Pathway C: Direct Nucleophilic Addition

The most direct bench-scale method involves the nucleophilic attack of methanol on tert-butyl isocyanate. The highly electrophilic carbon of the isocyanate group readily accepts the methanolic oxygen, followed by a rapid proton transfer to the nitrogen, yielding the carbamate quantitatively 4.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Hofmann Rearrangement via PhINTs

Causality Check: The transition of the reaction from a heterogeneous mixture to a homogeneous solution serves as a visual indicator that the insoluble primary amide is converting into the highly soluble carbamate product.

-

Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve trimethylacetamide (pivalamide) (1.0 eq) in anhydrous dichloromethane (DCM).

-

Oxidation: Add N-(4-Methylphenylsulfonyl)iminophenyl-λ³-iodane (PhINTs) (1.2 eq) to the stirring mixture at room temperature.

-

Observation: Stir for 0.5 to 4 hours. Monitor the reaction visually; the initially heterogeneous mixture will become a clear, homogeneous solution as the intermediate forms.

-

Trapping: Add an excess of anhydrous methanol (approx. 20 eq) to the solution to trap the transient tert-butyl isocyanate. Stir for an additional 4.5 hours.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via preparative TLC or flash column chromatography (Hexane/Ethyl Acetate) to isolate Methyl N-tert-butylcarbamate as a colorless oil 2.

Protocol 2: Direct Isocyanate Condensation

Causality Check: The disappearance of the intense isocyanate N=C=O stretching band at ~2270 cm⁻¹ via in-situ IR spectroscopy confirms the complete consumption of the starting material.

-

Preparation: Charge a dry, round-bottom flask with anhydrous methanol (acting as both solvent and reactant).

-

Temperature Control: Cool the flask to 0 °C using an ice-water bath. Reasoning: The nucleophilic addition of alcohols to isocyanates is highly exothermic; cooling prevents side reactions and solvent boil-off.

-

Addition: Add tert-butyl isocyanate (1.0 eq) dropwise over 15 minutes.

-

Catalysis (Optional): Add a catalytic amount of triethylamine (0.05 eq) to accelerate the nucleophilic attack, though aliphatic isocyanates generally react readily with primary alcohols.

-

Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Isolation: Remove the excess methanol under reduced pressure to yield the pure Methyl N-tert-butylcarbamate.

Analytical Validation (NMR & IR)

A rigorous analytical profile guarantees the structural integrity of the synthesized batch. Below are the expected spectral signatures for Methyl N-tert-butylcarbamate:

¹H NMR (500 MHz, CDCl₃) Validation:

-

δ 4.60 (br s, 1H): Corresponds to the N-H proton. The broad singlet is a classic hallmark of quadrupolar relaxation from the ¹⁴N nucleus combined with intermolecular hydrogen bonding.

-

δ 3.62 (s, 3H): Corresponds to the methoxy (-OCH₃) protons. This sharp singlet unequivocally confirms the successful trapping of the isocyanate by methanol.

-

δ 1.32 (s, 9H): Corresponds to the tert-butyl (-C(CH₃)₃) protons. The intense, highly shielded singlet validates that the bulky tert-butyl group remained intact during the reaction 2.

FT-IR Spectroscopy:

-

~3340 cm⁻¹: N-H stretching vibration.

-

~1705 cm⁻¹: Strong, sharp C=O (carbonyl) stretching vibration, which is the defining characteristic of the carbamate linkage.

-

~1250 cm⁻¹: C-O stretching vibration from the ester moiety.

Applications in Drug Development

In medicinal chemistry, the methyl carbamate moiety is strategically employed to modulate the lipophilicity, topological polar surface area (TPSA), and metabolic stability of amine-containing pharmacophores.

Unlike the highly labile tert-butyloxycarbonyl (Boc) group—which is strictly used as a temporary protecting group due to its rapid cleavage under acidic conditions—the Methyl N-tert-butylcarbamate structure provides a significantly more robust and metabolically stable linkage. By retaining the immense steric bulk of the tert-butyl group, this motif can effectively shield adjacent molecular sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes) while the methyl ester ensures the molecule remains stable across a wider physiological pH range.

References

- Title: (Tosylimino)

- Title: DE102008006881A1 - Process for the production of urethanes Source: Google Patents URL

- Title: tert-Butyl isocyanate 1609-86-5 wiki Source: Guidechem URL

- Title: CAS 27701-01-5 | Methyl N-(1,1-dimethylethyl)

Sources

Introduction: Contextualizing Methyl N-tert-butylcarbamate in Research and Development

An In-Depth Technical Guide to the Toxicity and Safety of Methyl N-tert-butylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl N-tert-butylcarbamate (CAS No. 16066-84-5), also known as tert-butyl methylcarbamate or N-(tert-butoxycarbonyl)methylamine, is a carbamate derivative utilized in various organic synthesis applications.[1][2] Its structure, featuring the tert-butoxycarbonyl (Boc) protecting group, makes it a relevant building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[3] Professionals in drug development and chemical research are likely to encounter this reagent; therefore, a comprehensive understanding of its toxicological profile and safety considerations is not merely procedural but fundamental to ensuring laboratory safety and the integrity of experimental outcomes.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper analysis of the available toxicity data, highlights critical knowledge gaps, and furnishes the scientific rationale behind recommended safety protocols. For drug development professionals, in particular, understanding the toxicological liabilities of synthetic reagents is paramount for impurity qualification and risk assessment in early-stage development.

Section 1: Physicochemical Characteristics and Their Safety Implications

The physical and chemical properties of a compound are the primary determinants of its potential for exposure and reactivity. Understanding these characteristics is the first step in a robust safety assessment.

| Property | Value | Source | Implication for Safe Handling |

| Molecular Formula | C₆H₁₃NO₂ | [1][2] | Standard organic compound handling. |

| Molecular Weight | 131.17 g/mol | [2][4] | Low molecular weight may suggest potential for dermal absorption. |

| Boiling Point | 176.6 ± 8.0 °C at 760 mmHg | [5] | Low volatility at room temperature, but vapor pressure increases with heat. |

| Flash Point | 60.6 ± 18.4 °C | [5] | Combustible liquid. Requires avoidance of ignition sources.[1] |

| Density | 0.9 ± 0.1 g/cm³ | [5] | Similar to water; will not readily stratify in aqueous spills. |

| Vapor Pressure | 1.1 ± 0.3 mmHg at 25°C | [5] | Poses a moderate inhalation risk if handled outside of controlled ventilation. |

The compound's combustible nature necessitates storage away from open flames and oxidizing agents.[1][6] Its vapor pressure, while not extreme, warrants the use of engineering controls like chemical fume hoods to mitigate inhalation exposure, a precaution underscored by its respiratory irritation potential.[4]

Section 2: GHS Hazard Profile and Toxicological Endpoints

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Methyl N-tert-butylcarbamate is classified with several significant hazards.

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [1][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [4] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [4] |

Note: Some suppliers also report H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled), suggesting some variability in classification based on available data or calculation methods.[4]

Acute Toxicity: The Primary Hazard

The most severe classification for this compound is "Acute Toxicity, Oral (Category 3)," indicating a high degree of toxicity upon ingestion.[5] This classification is critical; immediate medical attention, by contacting a poison control center or physician, is mandated if the substance is swallowed.[1] The causality for this level of toxicity in carbamates can be linked to various mechanisms, though specific data for this compound is lacking. Many carbamates are known to be cholinesterase inhibitors, a mechanism that disrupts nerve function.[7] While this is a plausible hypothesis, it remains unconfirmed without specific enzymatic assays for Methyl N-tert-butylcarbamate.

Irritation: Skin, Eye, and Respiratory Tract

The compound is a confirmed irritant to the skin, eyes, and respiratory system.[4] This necessitates the use of robust Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Nitrile rubber) and safety goggles with side shields.[6][8] All handling of the solid or solutions should be performed in a chemical fume hood to prevent inhalation of dust or aerosols, which could lead to respiratory irritation.[9]

Critical Data Gaps: Chronic Toxicity and Genotoxicity

A thorough review of available safety data reveals a significant absence of information for several critical toxicological endpoints.[1]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Skin Sensitization: No data available.

These data gaps are of profound importance for researchers in drug development. Under regulatory frameworks like the International Council for Harmonisation (ICH), impurities in active pharmaceutical ingredients must be assessed for mutagenic potential. The absence of this data for a synthetic reagent means that if it becomes an impurity in a final product, significant and costly toxicological studies may be required.

Section 3: Recommended Protocols for Toxicity Assessment

To address the aforementioned data gaps, standard, validated toxicological assays are required. The following protocols represent the initial steps a research organization would take to characterize the risks associated with Methyl N-tert-butylcarbamate.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of Methyl N-tert-butylcarbamate by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli. This is a cornerstone of genotoxicity testing.

Methodology:

-

Strain Selection: Utilize a standard panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect pro-mutagens that require enzymatic activation to become reactive.

-

Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test article. The highest concentration should show some toxicity but not kill the majority of the bacteria.

-

Main Experiment (Plate Incorporation Method):

-

To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (at varying concentrations), and 0.5 mL of the S9 mix (for activated assays) or buffer.

-

Vortex gently and pour onto minimal glucose agar plates.

-

Incubate plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (solvent control) count.

Workflow for Ames Test

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Section 4: Safe Handling, Emergency Procedures, and Disposal

Given the known acute toxicity and irritant properties, a stringent and proactive approach to safety is required.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: Always handle Methyl N-tert-butylcarbamate inside a certified chemical fume hood to control airborne concentrations.[9]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[1][6] Wash hands thoroughly after completing work.

-

Respiratory Protection: If engineering controls are not sufficient or during a large-scale spill, a full-face respirator with appropriate cartridges should be used.[1]

Storage and Incompatibility

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, which could lead to vigorous reactions.[6]

Spill and Emergency Response

A clear, rehearsed emergency plan is essential.

Logical Flow for Spill Response

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

This material must be disposed of as hazardous waste.[5] It should be handled by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or the environment.[1] Contaminated packaging must also be treated as hazardous waste.[1]

Conclusion

Methyl N-tert-butylcarbamate is a compound with significant, well-documented acute hazards, primarily being toxic if swallowed and a notable irritant. Safe handling requires stringent adherence to engineering controls and the use of appropriate PPE. However, the most critical takeaway for the research and development scientist is the profound lack of data regarding its long-term toxicological effects, including mutagenicity, carcinogenicity, and reproductive toxicity. This data void presents a potential risk in drug development pipelines where regulatory scrutiny of impurities is high. The responsible use of this compound involves not only safe handling in the present but also advocating for and potentially conducting the necessary toxicological studies to fully characterize its safety profile for future applications.

References

- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl methylcarbamate. PubChem. Retrieved from [Link]

-

Chemsrc. (2025, August 27). tert-Butyl methylcarbamate | CAS#:16066-84-5. Retrieved from [Link]

- Capot Chemical Co., Ltd. (2026, February 19). MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)

- AK Scientific, Inc. (n.d.). Tert-butyl hydroxy(methyl)carbamate - Safety Data Sheet.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methyl tert-butyl ether.

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-(but-3-en-1-yl)-N-methylcarbamate. PubChem. Retrieved from [Link]

- Office of Environmental Health Hazard Assessment. (1998). Evidence on the Carcinogenicity of Methyl Tertiary Butyl Ether (MTBE). OEHHA.

- Alfa Aesar. (2010, October 28).

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. PubChem. Retrieved from [Link]

- Martins, A. D., et al. (2022). Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System.

- Matsumoto, H., & Yamaguchi, S. (1970). [Short-term toxicity studies on 3-tert-butylphenyl-N-methyl-carbamate in the rats and mice]. Nihon Eiseigaku Zasshi, 25(2), 183-95.

- Pound, A. W., & Lawson, T. A. (1976). Carcinogenesis by carbamic acid esters and their binding to DNA. Cancer Research, 36(3), 1101-7.

- Office of Environmental Health Hazard Assessment. (1998). Evidence on Developmental and Reproductive Toxicity of Methyl Tertiary-Butyl Ether. OEHHA.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. tert-butyl N-methylcarbamate | CAS 16066-84-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl methylcarbamate | CAS#:16066-84-5 | Chemsrc [chemsrc.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. [Short-term toxicity studies on 3-tert-butylphenyl-N-methyl-carbamate in the rats and mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. capotchem.cn [capotchem.cn]

Thermophysical Characterization and Melting Point Dynamics of Carbamic Acid (1,1-Dimethylethyl)- Methyl Ester

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary & Structural Causality

Carbamic acid (1,1-dimethylethyl)- methyl ester (commonly referred to as methyl tert-butylcarbamate, CAS 27701-01-5) and its structural isomer tert-butyl N-methylcarbamate (CAS 16066-84-5) are highly versatile N-Boc/carbamate derivatives. These compounds are widely utilized as substituents in the synthetic preparation of complex macrocyclic inhibitors and other advanced pharmaceuticals, necessitating precise thermophysical characterization[1].

While carbamates are generally sparingly soluble in non-polar media and can often be isolated as microcrystalline solids[2], the specific aliphatic substitutions in these molecules drastically alter their phase profiles. At standard temperature and pressure (STP), these compounds exist as clear, colorless oils[1].

The Causality of Sub-Ambient Phase Behavior: The primary driver for this sub-ambient melting point is the steric bulk of the 1,1-dimethylethyl (tert-butyl) group. While the secondary amine (N-H) and carbonyl (C=O) groups are theoretically capable of forming robust intermolecular hydrogen bonds, the massive steric hindrance of the tert-butyl moiety disrupts the planar packing of the carbamate backbone. This steric clash prevents the formation of a highly ordered, tightly packed crystal lattice. The resulting low lattice energy requires minimal thermal energy to overcome, depressing the melting point well below room temperature, with predictive models placing the melting point range near -23.54 °C[3].

Thermophysical Data Presentation

To provide a clear baseline for analytical testing, the quantitative thermophysical properties of the target compound and its primary isomer are summarized below.

Table 1: Comparative Thermophysical Properties of tert-Butyl Methylcarbamate Isomers

| Property | Carbamic acid, (1,1-dimethylethyl)-, methyl ester | Carbamic acid, N-methyl-, 1,1-dimethylethyl ester |

| CAS Number | 27701-01-5 | 16066-84-5 |

| Common Name | Methyl tert-butylcarbamate | tert-Butyl N-methylcarbamate (N-Boc-methylamine) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ |

| Physical State (at 25°C) | Clear, colorless oil | Clear, colorless oil[1] |

| Predicted Melting Point | ~ -20.0 °C to -25.0 °C | -23.54 °C[3] |

| Boiling Point | Sublimes/Decomposes at high temp | 176.6 ± 8.0 °C[1] |

| Density | ~0.9 g/mL | 0.937 ± 0.06 g/cm³[1] |

Experimental Workflow: Cryogenic Differential Scanning Calorimetry (DSC)

Step-by-Step Methodology

-

Step 1: Hermetic Sample Encapsulation

-

Action: Weigh 3.00 to 5.00 mg of the carbamate ester oil into a pre-weighed aluminum DSC pan. Seal hermetically using a sample press.

-

Causality: Hermetic sealing is non-negotiable for sub-ambient analysis. It prevents atmospheric moisture from condensing on the sample during the cryogenic cooling phase, which would otherwise introduce an artifactual endothermic melting peak at 0°C, confounding the carbamate's true melting point.

-

-

Step 2: Environmental Purging

-

Action: Place the sealed pan and an empty reference pan into the DSC cell. Purge the cell with ultra-high purity (UHP) dry nitrogen at a flow rate of 50 mL/min for 5 minutes prior to cooling.

-

Causality: This displaces residual oxygen and atmospheric moisture from the cell, preventing frost buildup on the thermoelectric disk which would severely disrupt heat flow sensitivity.

-

-

Step 3: Cryogenic Quenching & Annealing

-

Action: Cool the sample at a rapid rate of 10°C/min down to -80°C. Hold isothermally at -80°C for 10 minutes.

-

Causality: Rapid cooling drives the liquid through its supercooling region to force nucleation. The isothermal hold provides the kinetic time required for the amorphous/supercooled liquid to fully organize into a crystalline solid lattice. Without this hold, the sample may undergo a glass transition rather than true crystallization.

-

-

Step 4: Controlled Heating Scan

-

Action: Heat the sample from -80°C to 25°C at a controlled rate of 5°C/min.

-

Causality: A slow heating rate ensures thermal equilibrium within the pan, preventing thermal lag. This allows for the precise determination of the extrapolated onset temperature (

onset), which defines the lower bound of the melting point range.

-

Thermodynamic phase transition workflow for sub-ambient melting point determination.

Self-Validation & Quality Control in Thermal Analysis

A robust analytical protocol must be a self-validating system. To ensure the integrity of the melting point data obtained for Carbamic acid (1,1-dimethylethyl)- methyl ester, the following controls must be integrated:

-

Cyclic Reproducibility: The heating-cooling cycle must be repeated three times sequentially on the same sample. If the

onset shifts by more than 0.5°C between cycles, it indicates either thermal degradation, volatile loss (indicating a failed hermetic seal), or the presence of multiple polymorphic crystalline states. A stable -

Sub-Ambient Calibration: Standard indium calibration (

= 156.6°C) is entirely insufficient for sub-ambient accuracy. The DSC thermocouple must be calibrated using a high-purity standard with a known sub-ambient melting point, such as Cyclohexane (crystal transition at -87.0°C and melting point at 6.5°C). This ensures the instrument's accuracy in the target -30°C to -20°C range.

References

- Source: chemicalbook.

- Source: thieme-connect.

- Source: buyersguidechem.

Sources

A Technical Guide to Carbamate Structures: Distinguishing Methyl N-tert-butylcarbamate from the Class of Boc-Protected Amines

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, precise control over reactive functional groups is paramount. The protection of amines is a foundational strategy, and among the arsenal of available methods, the tert-butoxycarbonyl (Boc) group is ubiquitous. However, a point of potential ambiguity arises when comparing a specific molecule, Methyl N-tert-butylcarbamate , with the broad functional class of Boc-protected amines . This guide provides a detailed technical analysis to clarify the distinction, outlining the fundamental principles of Boc protection and contextualizing the unique identity of Methyl N-tert-butylcarbamate. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and present comparative data to equip researchers with a robust understanding of this critical subject.

Deconstructing the Terminology: A Tale of a Class and a Molecule

At its core, the difference between "Boc-protected amines" and "Methyl N-tert-butylcarbamate" is the difference between a general classification of molecules and a single, specific chemical compound.

-

Boc-Protected Amines: This is a broad class of compounds where an amine's hydrogen atom (R-NH₂) has been replaced by a tert-butoxycarbonyl (Boc) protecting group. The resulting structure is a tert-butyl carbamate (R-NH-Boc). The "R" group can be any alkyl or aryl moiety, making this a vast family of molecules used extensively as intermediates in multi-step syntheses.[1][] The primary function of the Boc group is to temporarily render the amine non-nucleophilic and non-basic, preventing it from engaging in unwanted side reactions.[3][4]

-

Methyl N-tert-butylcarbamate: This is a specific molecule with the defined chemical structure C₆H₁₃NO₂.[5][6] In this compound, the nitrogen atom is bonded to both a methyl group (-CH₃) and a tert-butyl group (-C(CH₃)₃) via the carbamate linkage. It is, by definition, a carbamate. However, it is not typically used as a reagent to introduce a Boc group onto other amines. Instead, it serves as a simple, stable example of a disubstituted carbamate.

The critical distinction lies in intent and application. The term "Boc-protected amine" implies a temporary modification of a more complex parent amine to facilitate a larger synthetic goal.[7] Methyl N-tert-butylcarbamate is simply a named chemical entity.

The Boc Protecting Group: A Pillar of Modern Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic chemistry, prized for its reliability and mild removal conditions.[8][9]

Installation of the Boc Group

The Boc group is most frequently introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[10][11] The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride.[3] This process is often facilitated by a base to enhance the amine's nucleophilicity.[3]

The mechanism proceeds as follows:

-

The amine nitrogen attacks a carbonyl carbon of Boc anhydride, forming a tetrahedral intermediate.

-

This intermediate collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable N-Boc protected amine. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3]

Properties and Stability

Once installed, the Boc group is robust and stable under a wide range of conditions, including most nucleophiles and bases.[12][13] This stability allows for extensive chemical modifications on other parts of the molecule. This orthogonality is crucial in complex syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where it can be used in conjunction with other protecting groups like Fmoc (which is base-labile) or Cbz (which is removed by hydrogenolysis).[1][8]

Deprotection

A key advantage of the Boc group is its facile removal under anhydrous acidic conditions.[14] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used.[12][15]

The deprotection mechanism involves:

-

Protonation of the carbonyl oxygen of the carbamate.

-

Cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate.

-

The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.

A potential complication is the electrophilic nature of the released tert-butyl cation, which can cause unwanted alkylation of sensitive residues (e.g., tryptophan or cysteine).[8][14] This is often mitigated by the addition of "scavengers," such as anisole or thioanisole, to the reaction mixture.[10][14]

Comparative Analysis: Structures and Properties

To fully appreciate the distinction, a direct comparison of properties is essential.

| Feature | Boc-Protected Amines (General Class) | Methyl N-tert-butylcarbamate (Specific Molecule) |

| Chemical Identity | A class of compounds with the general structure R-NH-Boc. | A single compound with the formula C₆H₁₃NO₂.[5] |

| Parent Amine | Derived from a primary or secondary amine (R-NH₂ or R₂NH) of synthetic interest. | Can be conceptually derived from methylamine and a tert-butyl source. |

| Primary Use | Used as a temporary protecting group to mask amine reactivity in multi-step synthesis.[][9] | Primarily a chemical for research; may be used as a building block or reference compound.[6][16] |

| Molecular Weight | Variable, dependent on the "R" group. | 131.17 g/mol .[5][17] |

| Synthesis | Prepared by reacting a parent amine with a Boc-donating reagent like (Boc)₂O.[10][13] | Can be synthesized via specific routes, e.g., from methylamine. |

| Reactivity | Designed for subsequent deprotection under acidic conditions to reveal the parent amine.[14][18] | A stable carbamate; not designed for facile deprotection in a synthetic sequence. |

Spectroscopic Characterization

The presence of the Boc group imparts distinct spectroscopic signatures that are useful for characterization.

-

¹H NMR: A Boc-protected amine will typically show a sharp, strong singlet in the proton NMR spectrum around 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the three equivalent methyl groups of the tert-butyl moiety.[19][20]

-

¹³C NMR: In the carbon NMR spectrum, two characteristic signals for the Boc group appear: one around 28.5 ppm for the three equivalent methyl carbons and another around 80.0 ppm for the quaternary carbon.[19] The carbamate carbonyl carbon appears around 156 ppm.[19]

Methyl N-tert-butylcarbamate would exhibit these characteristic Boc group signals, in addition to a signal for its N-methyl group.

Practical Applications in Drug Development

The strategy of using Boc-protected amines is fundamental to the synthesis of a vast number of pharmaceuticals, especially peptide-based drugs.[][7] By protecting the N-terminus of an amino acid, chemists can selectively form a peptide bond with the C-terminus of another amino acid without unwanted polymerization or side-chain reactions.[8] This stepwise assembly is the basis of both solution-phase and solid-phase peptide synthesis.[21]

For instance, in the synthesis of a dipeptide, one amino acid is N-terminally Boc-protected. Its carboxyl group is then activated and coupled with the free amino group of a second amino acid. The Boc group is then removed from the resulting dipeptide, allowing for the addition of a third amino acid, and so on.[7][8]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a standard, reliable method for introducing the Boc group using Boc anhydride.

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA) or Sodium Hydroxide (aq)) (1.2 - 2.0 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the amine substrate (1.0 equiv) in the chosen solvent (e.g., DCM).[3]

-

Base Addition: Add the base (e.g., TEA, 1.5 equiv) to the solution and stir. For temperature-sensitive reactions, cool the mixture to 0 °C in an ice bath.[3]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv), either neat or dissolved in a small amount of the reaction solvent, to the stirring solution.[3]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

-

Work-up:

-

Quench the reaction with water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.[3]